gamma-Glutamylaspartic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

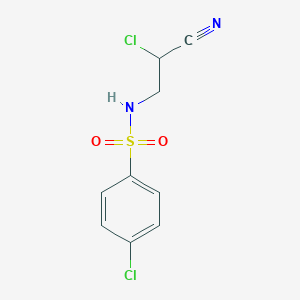

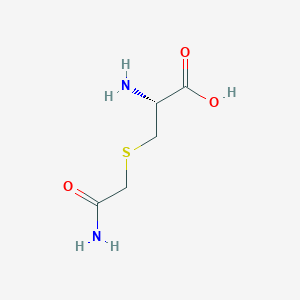

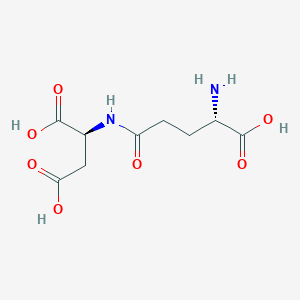

NG-L-Glutamyl-L-aspartic acid, also known as glu-asp or NG-L-glutamyl-L-aspartate, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. NG-L-Glutamyl-L-aspartic acid exists as a solid, slightly soluble (in water), and a moderately acidic compound (based on its pKa). Outside of the human body, NG-L-glutamyl-L-aspartic acid can be found in pulses. This makes NG-L-glutamyl-L-aspartic acid a potential biomarker for the consumption of this food product.

Applications De Recherche Scientifique

Role in Human Autoimmune Diseases : Gamma-glutamylaspartic acid, through its association with Glutamic Acid Decarboxylase (GAD) enzymes, has a significant role in autoimmune diseases like neurological disorders and insulin-dependent diabetes. GAD enzymes catalyze the formation of gamma-aminobutyric acid (GABA) and have been studied for their involvement in autoimmune responses (Lernmark, 1996).

Applications in Industry and Medicine : this compound is used in various industries due to its properties as a thickener, cryoprotectant, humectant, drug carrier, and biological adhesive. Its biodegradability makes it applicable in food, cosmetics, medicine, and water treatments (Shih & Van, 2001).

Biodegradable Polymer Properties : The compound, as Poly-gamma-glutamic acid (γ-PGA), is notable for being water-soluble, anionic, biodegradable, and edible. Its properties have led to applications in moisture retention, as a super absorbent polymer, and in immune stimulation and anti-tumor agents (Sung et al., 2005).

Microbial Synthesis and Biopolymer Applications : this compound is synthesized by certain bacteria like Bacillus subtilis. Its properties, like biodegradability, non-toxicity, and non-immunogenic nature, have made it a valuable biopolymer in food, medical, and wastewater industries (Luo et al., 2016).

Thermosensitivity and Biodegradability : Research shows that this compound can be modified to produce thermosensitive and biodegradable polymers. These polymers have potential applications in medical and industrial fields due to their unique properties (Shimokuri et al., 2004).

Association with Epilepsy and Autoimmunity : Studies have connected this compound with epilepsy and autoimmune responses through its role in the synthesis of GABA. This association has implications for understanding and treating conditions like refractory epilepsy (Kanter et al., 2008).

Potential in Corneal Wound Healing : this compound has been studied for its potential in promoting corneal wound healing. Its properties like anti-inflammatory effects and cell proliferation enhancement make it a promising material in medical treatments (Bae et al., 2010).

Bioengineering for Enhanced Production : Genetic and metabolic engineering techniques are being explored to enhance the microbial production of this compound. These efforts aim to optimize yield and cost-effectiveness for broader applications (Cao et al., 2018).

Association with Mental Health Disorders : Research has explored the connection between this compound and mental health disorders. The enzyme's role in GABA synthesis suggests its involvement in conditions like anxiety, major depression, and neuroticism (Hettema et al., 2006).

Propriétés

Numéro CAS |

16804-55-0 |

|---|---|

Formule moléculaire |

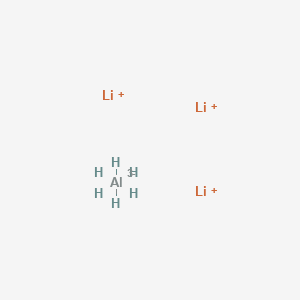

C9H14N2O7 |

Poids moléculaire |

262.22 g/mol |

Nom IUPAC |

(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |

Clé InChI |

JTJZAUVWVBUZAU-WHFBIAKZSA-N |

SMILES isomérique |

C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |

SMILES |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

SMILES canonique |

C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |

melting_point |

192-195°C |

| 16804-55-0 | |

Description physique |

Solid |

Synonymes |

gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.